molecular formula C16H18O3S B1278765 3-Phenylpropyl 4-methylbenzenesulfonate CAS No. 3742-75-4

3-Phenylpropyl 4-methylbenzenesulfonate

Cat. No. B1278765
CAS RN: 3742-75-4
M. Wt: 290.4 g/mol
InChI Key: PNTNYXPTUOOGOK-UHFFFAOYSA-N
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Description

The compound of interest, 3-Phenylpropyl 4-methylbenzenesulfonate, is a derivative of benzenesulfonate, which is a common moiety in various chemical compounds. Benzenesulfonates are known for their diverse applications in the synthesis of pharmaceuticals, materials science, and as intermediates in organic synthesis. The papers provided discuss various benzenesulfonate derivatives and their synthesis, structure, and potential applications, which can provide insights into the characteristics of 3-Phenylpropyl 4-methylbenzenesulfonate.

Synthesis Analysis

The synthesis of benzenesulfonate derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was achieved through a three-step procedure with an overall yield of 65% . Similarly, the synthesis of sodium p-n-dodecylbenzenesulfonate-[phenyl-U-14C] involved Friedel-Crafts acylation, reduction, and sulfonation steps . These methods indicate that the synthesis of 3-Phenylpropyl 4-methylbenzenesulfonate could also involve a multi-step reaction sequence, potentially starting from a phenylpropyl precursor and introducing the 4-methylbenzenesulfonate group through sulfonation.

Molecular Structure Analysis

The molecular structure of benzenesulfonate derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of phenyl 4-methyl-3-nitro-benzenesulfonate was determined to be monoclinic with a space group of P2(1)/n . The structure of tetraphenylantimony 4-methylbenzenesulfonate revealed a distorted trigonal-bipyramidal coordination . These findings suggest that the molecular structure of 3-Phenylpropyl 4-methylbenzenesulfonate would likely be characterized by similar techniques to determine its conformation and stereochemistry.

Chemical Reactions Analysis

Benzenesulfonate derivatives participate in various chemical reactions, often as intermediates or catalysts. For instance, a 4-methylbenzenesulfonic acid-based ionic liquid supported on silica gel was used as a heterogeneous catalyst for the Fischer indole synthesis . The reactivity of benzenesulfonate derivatives can be influenced by the presence of substituents, as seen in the structure-activity relationship study of arylsulfonamide analogs . Therefore, the chemical reactivity of 3-Phenylpropyl 4-methylbenzenesulfonate would be expected to be influenced by the phenylpropyl group, potentially affecting its behavior in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonate derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The poor water solubility of a novel small molecule HIF-1 pathway inhibitor highlighted the need for formulation or chemical modification for therapeutic use . The electrochemical behavior of divalent metal 4-methylbenzenesulfonate complexes was studied, indicating the potential for such compounds in electrochemical applications . These insights suggest that the physical and chemical properties of 3-Phenylpropyl 4-methylbenzenesulfonate would need to be thoroughly investigated to determine its suitability for various applications.

Scientific Research Applications

Synthesis and Characterization

  • 3-Phenylpropyl 4-methylbenzenesulfonate is synthesized through multi-step procedures with yields and structural determinations done using techniques like NMR, HRMS, and IR (Pan et al., 2020).

Catalytic Applications

  • This compound has been utilized in catalytic processes, such as in the Fischer Indole Synthesis, where it acts as a heterogeneous catalyst for the synthesis of indoles via the one-pot Fischer reaction (Hu et al., 2016).

Antioxidant and Corrosion Inhibitor

  • 3-Phenylpropyl 4-methylbenzenesulfonate derivatives have shown high antioxidant activity and effectiveness as corrosion inhibitors for lubricating oils, demonstrating their potential in industrial applications (Habib et al., 2014).
  • Additionally, its derivatives have been investigated for their inhibitory action on metal corrosion in acidic media, revealing strong inhibitory properties and following Langmuir adsorption models (Ehsani et al., 2015).

Materials Science and Molecular Studies

  • In materials science, the compound has been studied for its interactions in solid-state structures, focusing on noncovalent interactions like hydrogen bonding and π-π stacking, which are crucial in understanding material properties (Andleeb et al., 2018).
  • Research in organic materials has led to the synthesis of π-conjugated compounds using 3-Phenylpropyl 4-methylbenzenesulfonate derivatives, contributing to the development of new materials with specific optical properties (Antony et al., 2019).

Medicinal Chemistry

  • It's involved in the synthesis of compounds with potential antibacterial properties, indicating its role in the development of new pharmaceutical agents (Abbasi et al., 2015).

Safety And Hazards

3-Phenylpropyl 4-methylbenzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and skin sensitizer (Category 1). It can cause skin irritation, allergic skin reactions, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

3-phenylpropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTNYXPTUOOGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451036
Record name 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpropyl 4-methylbenzenesulfonate

CAS RN

3742-75-4
Record name 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
X Ding, P Wang - The Journal of Organic Chemistry, 2017 - ACS Publications
… The reaction mixture was stirred at 40 C for 20 min before 3-phenylpropyl 4-methylbenzenesulfonate (290.0 mg 1.0 mmol) was added. After 3 h at 40 C, the reaction was quenched with …
Number of citations: 17 pubs.acs.org
JX Zhang, W Shu - Organic Letters, 2022 - ACS Publications
Cross-dialkylation of unactivated alkenes represents a significant challenge due to competitive β-hydride elimination and associated selectivity issues. Herein, a Ni-catalyzed reductive 1…
Number of citations: 13 pubs.acs.org
P Borowiecki, A Wawro, P Wińska, M Wielechowska… - academia.edu
All commercially available reagents (Aldrich, Fluka and POCH) for chemistry purposes were used without further purification. Solvents (methylene chloride, acetonitrile, acetone) were …
Number of citations: 2 www.academia.edu
S Li, C Lian, G Yue, J Zhang, D Qiu… - The Journal of Organic …, 2022 - ACS Publications
… On this basis, we tried to use 3-phenylpropyl 4-methylbenzenesulfonate to obtain the corresponding alkylstannanes (1) in 59% yields. In view of the great importance of the …
Number of citations: 2 pubs.acs.org
Y Wang, G Huang, S Hu, K Jin, Y Wu, F Chen - Tetrahedron, 2017 - Elsevier
A highly enantioselective synthesis of chiral β-hydroxy thioesters that uses a decarboxylative aldol reaction of malonic acid half thioesters and aldehydes catalyzed by a …
Number of citations: 20 www.sciencedirect.com
P Borowiecki, AM Wawro, P Wińska… - European Journal of …, 2014 - Elsevier
The efficient method for the synthesis of novel 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) derivatives bearing a single stereogenic center has been developed. New compounds with a …
Number of citations: 24 www.sciencedirect.com
FH Tu, Y Wang, Z Li, S Yang, Y Li, DH Tan, Q Li… - Cell Reports Physical …, 2022 - cell.com
gem-Difluoroalkanes widely exist in pharmaceuticals, agrochemicals, and materials. The synthesis of gem-difluoroalkane synthons bearing a latent functional group is of significant …
Number of citations: 3 www.cell.com
RB Reddy, P Dudhe, P Chauhan, S Sengupta… - Tetrahedron, 2018 - Elsevier
… and amino functionalities in phenylalaninol 5 was tosylated using p-toluenesulfonyl chloride to give (S)-2-(4-methylphenylsulfonamido)-3-phenylpropyl 4-methylbenzenesulfonate …
Number of citations: 4 www.sciencedirect.com
A Ghidini - 2021 - repository.unipr.it
… After 1 h, 3-phenylpropyl 4methylbenzenesulfonate (4.75 g, 16.4 mmol) is added to the reaction, that is stirred overnight. A catalytic amount of NaI (123 mg, 0.82 mmol) is added to the …
Number of citations: 0 www.repository.unipr.it
M Wang, J Wei, Q Fan, X Jiang - Tetrahedron, 2016 - Elsevier
Novel chiral sulfoxide-nitrogen ligands which are derived from amino alcohols were developed. All of fourteen sulfoxide-nitrogen ligands can be synthesized by three steps without any …
Number of citations: 9 www.sciencedirect.com

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